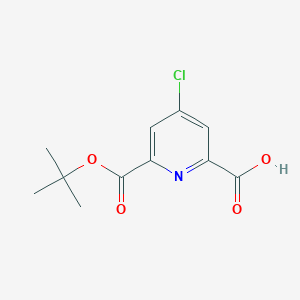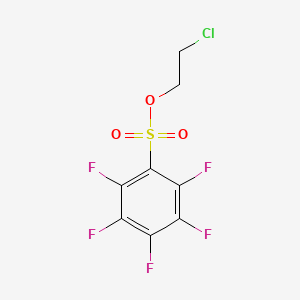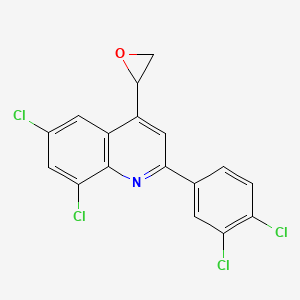
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms to the quinoline ring.
Aryl Coupling: Coupling of the dichlorophenyl group to the quinoline core.
Epoxidation: Formation of the oxiranyl group through an epoxidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxiranyl group.
Reduction: Reduction reactions could target the quinoline ring or the oxiranyl group.
Substitution: Halogen atoms on the quinoline ring may be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups to the quinoline ring.
Scientific Research Applications
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline may have applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with similar structures but different functional groups.
Epoxyquinolines: Quinoline derivatives with an epoxide group.
Uniqueness
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline is unique due to its specific substitution pattern and the presence of both dichlorophenyl and oxiranyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
25806-81-9 |
|---|---|
Molecular Formula |
C17H9Cl4NO |
Molecular Weight |
385.1 g/mol |
IUPAC Name |
6,8-dichloro-2-(3,4-dichlorophenyl)-4-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C17H9Cl4NO/c18-9-4-11-10(16-7-23-16)6-15(22-17(11)14(21)5-9)8-1-2-12(19)13(20)3-8/h1-6,16H,7H2 |
InChI Key |
NUWLCHYCYQISKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


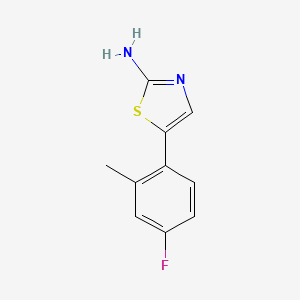
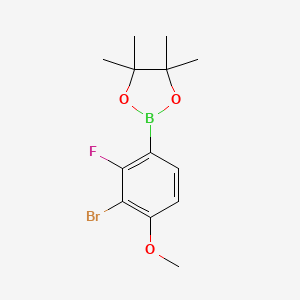

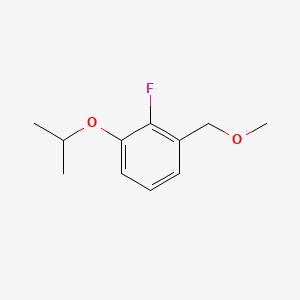

![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)
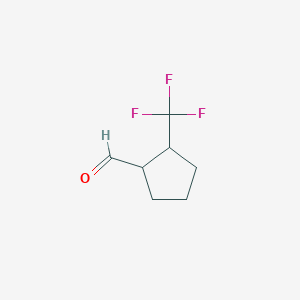
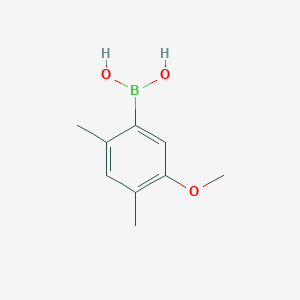

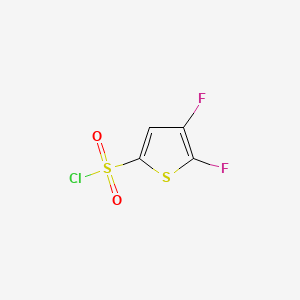
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)
